molecular formula C23H21N3O3S2 B2509029 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886945-97-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2509029
CAS No.: 886945-97-7
M. Wt: 451.56
InChI Key: NSTWGRNLWANFFN-UHFFFAOYSA-N
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Description

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide (CAS: 886945-97-7) is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,7-dimethyl groups and a pyridin-2-ylmethyl moiety. Its molecular formula is C23H21N3O3S2, with a molecular weight of 451.6 g/mol . The compound’s structure includes a methylsulfonyl group at the 2-position of the benzamide, which may enhance electronic effects and influence binding interactions in biological systems.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-11-12-16(2)21-20(15)25-23(30-21)26(14-17-8-6-7-13-24-17)22(27)18-9-4-5-10-19(18)31(3,28)29/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTWGRNLWANFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC23H21N3O3S2
Molecular Weight451.6 g/mol
CAS Number886945-97-7

The structure features a benzothiazole ring, a methylsulfonyl group, and a pyridine moiety. These functional groups contribute significantly to its biological activity.

Research indicates that benzothiazole derivatives often exhibit multiple mechanisms of action, including:

  • Anticancer Activity : Compounds similar to this compound have shown significant inhibition of cancer cell proliferation. For example, studies on related benzothiazole compounds demonstrated their ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines (A431, A549, H1299) by affecting key signaling pathways such as AKT and ERK .
  • Anti-inflammatory Effects : The compound may also reduce the levels of inflammatory cytokines like IL-6 and TNF-α, which are critical in various inflammatory diseases . This dual action makes it a candidate for treating conditions where both cancer and inflammation are present.
  • Antimicrobial Properties : Benzothiazole derivatives are recognized for their antimicrobial effects against various pathogens. Studies have highlighted their efficacy against Gram-positive bacteria and fungi, suggesting potential applications in treating infections .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study synthesized novel benzothiazole derivatives and tested their effects on cancer cell lines. The lead compound exhibited significant growth inhibition at concentrations as low as 1 μM, demonstrating potential for further development in cancer therapeutics .
  • Anti-inflammatory Evaluation : Another research project focused on the anti-inflammatory properties of benzothiazole derivatives. The results indicated that certain compounds effectively reduced inflammation markers in vitro, supporting their use in managing inflammatory diseases .

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics

  • Pyridin-2-ylmethyl vs.
  • Methylsulfonyl Position : The target compound’s 2-methylsulfonyl group on benzamide may create a stronger electron-withdrawing effect than the 3-sulfonyl analog (CAS 922381-76-8), influencing reactivity and binding .
  • Aliphatic Chain Length : The butanamide derivative (CAS 922470-09-5) has increased lipophilicity due to its four-carbon chain, which could enhance membrane permeability but reduce aqueous solubility .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide?

Methodological Answer:
The synthesis involves multi-step reactions, including benzothiazole ring formation, sulfonylation, and amide coupling. Key steps include:

  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency .
  • Catalysts : Employ coupling agents (e.g., HATU or EDCI) for amide bond formation, with catalytic bases like triethylamine .
  • Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., sulfonylation) to prevent side reactions .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate isolation. Final purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Structural validation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the methylsulfonyl group appears as a singlet near δ 3.3 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C23_{23}H24_{24}N4_4O3_3S2_2) .
  • X-ray Crystallography : Resolve the 3D configuration, particularly for chiral centers or steric effects from the pyridylmethyl group .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., methylsulfonyl group hydrolysis) and identify transition states .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or proteases) using software like AutoDock Vina. Focus on hydrogen bonding between the benzamide carbonyl and active-site residues .
  • ADMET Prediction : Tools like SwissADME assess drug-likeness, highlighting potential metabolic liabilities (e.g., cytochrome P450 interactions due to the thiazole ring) .

Advanced: How to resolve contradictions between in vitro activity and structural data?

Methodological Answer:
Discrepancies may arise from impurities or conformational flexibility:

  • Orthogonal Analytical Techniques : Combine HPLC, NMR, and LC-MS to rule out impurities. For example, a minor impurity in HPLC (e.g., residual DMF) might falsely suggest bioactivity .
  • Dynamic NMR Studies : Investigate rotational barriers of the benzamide bond to assess conformational stability .
  • Biological Assay Optimization : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing true target engagement from nonspecific interactions .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent volume, stoichiometry) and identify critical process parameters .
  • Membrane Separation : Apply nanofiltration to remove byproducts (e.g., unreacted pyridylmethyl precursors) during workup .

Basic: What biological assays are suitable for initial screening of this compound?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, given benzothiazole’s known antimicrobial activity .
  • Enzyme Inhibition : Test against serine proteases or kinases via fluorometric assays (e.g., trypsin inhibition using Boc-Gln-Ala-Arg-AMC substrate) .
  • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to establish IC50_{50} values .

Advanced: How can researchers investigate the methylsulfonyl group’s role in target binding?

Methodological Answer:

  • Isosteric Replacement : Synthesize analogs with sulfonamide or sulfonic acid groups and compare binding affinities via surface plasmon resonance (SPR) .
  • Crystallographic Studies : Co-crystallize the compound with its target (e.g., a kinase) to visualize sulfonyl-oxygen interactions in the active site .
  • Free Energy Perturbation (FEP) : Compute relative binding energies of sulfonyl-modified analogs using molecular dynamics simulations .

Advanced: How to address stability issues during long-term storage?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-MS .
  • Lyophilization : Stabilize hygroscopic forms by freeze-drying in the presence of trehalose or mannitol .
  • Solid-State NMR : Characterize polymorphic transitions that may affect shelf life .

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